Cas no 924871-45-4 (1-(1H-Tetraazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole)

1-(1H-Tetraazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole Chemical and Physical Properties
Names and Identifiers
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- 1-(1H-Tetraazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole
- 1-(1H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole
- STK692697
- CS-0325789
- 924871-45-4
- CHEMBL3446079
- 1-(1H-1,2,3,4-TETRAZOL-5-YL)-2,3,4,9-TETRAHYDRO-1H-CARBAZOLE
- AKOS005604612
- 1-(2H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole
- 1-(1{H}-tetrazol-5-yl)-2,3,4,9-tetrahydro-1{H}-carbazole
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- Inchi: InChI=1S/C13H13N5/c1-2-7-11-8(4-1)9-5-3-6-10(12(9)14-11)13-15-17-18-16-13/h1-2,4,7,10,14H,3,5-6H2,(H,15,16,17,18)
- InChI Key: YHYKGFZOFABBRE-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 239.11709544Da
- Monoisotopic Mass: 239.11709544Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 310
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 70.3Ų
1-(1H-Tetraazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | LN8681258-500mg |
1-(2H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole |
924871-45-4 | 98% | 500mg |
RMB 3550.40 | 2025-02-21 | |
Cooke Chemical | LN8681258-1g |
1-(2H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole |
924871-45-4 | 98% | 1g |
RMB 4972.80 | 2025-02-21 | |
Cooke Chemical | LN8681258-2g |
1-(2H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole |
924871-45-4 | 98% | 2g |
RMB 6686.40 | 2025-02-21 | |
Cooke Chemical | LN8681258-5g |
1-(2H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole |
924871-45-4 | 98% | 5g |
RMB 12426.40 | 2025-02-21 |
1-(1H-Tetraazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole Related Literature
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1. Book reviews
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2. Book reviews
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Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
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Zhao Chen,Lan Yang,Yuxuan Hu,Di Wu,Jun Yin,Guang-Ao Yu,Sheng Hua Liu RSC Adv., 2015,5, 93757-93764
Additional information on 1-(1H-Tetraazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole
Comprehensive Overview of 1-(1H-Tetraazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole (CAS No. 924871-45-4): Properties, Applications, and Research Insights
The compound 1-(1H-Tetraazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole (CAS No. 924871-45-4) is a heterocyclic organic molecule that has garnered significant attention in pharmaceutical and materials science research. Its unique structural features, combining a tetrazole ring with a tetrahydrocarbazole core, make it a versatile intermediate for drug discovery and functional material development. This article delves into its chemical properties, synthetic pathways, and emerging applications, while addressing frequently asked questions in the field.
Chemically, 1-(1H-Tetraazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole belongs to the class of nitrogen-rich heterocycles, which are known for their high stability and bioactivity. The presence of the tetrazole moiety (a five-membered ring with four nitrogen atoms) contributes to its metabolic resistance and hydrogen-bonding capacity, traits highly valued in medicinal chemistry. Meanwhile, the tetrahydrocarbazole scaffold is a privileged structure in drug design, often associated with CNS-targeting compounds. Researchers have explored its potential as a precursor for kinase inhibitors, GPCR modulators, and fluorescence probes.
Recent studies highlight the compound's role in addressing contemporary challenges like drug-resistant infections and neurodegenerative diseases. A 2023 publication in the Journal of Medicinal Chemistry demonstrated derivatives of CAS No. 924871-45-4 exhibiting promising activity against protein misfolding—a hot topic in Alzheimer's research. Another study leveraged its photo-luminescent properties for developing OLED materials, aligning with the global push for energy-efficient displays. These applications respond to trending searches such as "tetrazole-based drugs 2024" and "organic electronics breakthroughs".
Synthesis of 1-(1H-Tetraazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole typically involves a multi-step sequence starting from cyclohexanone and phenylhydrazine, followed by [2+3] cycloaddition to introduce the tetrazole group. Optimized protocols now achieve yields exceeding 78% using microwave-assisted synthesis—a technique frequently queried in academic forums. Analytical characterization via NMR, HPLC, and X-ray crystallography confirms its planar geometry and tautomeric equilibrium between 1H- and 2H-tetrazole forms.
From a commercial perspective, the compound's patent landscape reveals growing interest from biotech firms, with over 15 patent filings since 2020 covering its use in anti-inflammatory formulations and bioimaging agents. Regulatory databases classify it as non-hazardous under standard handling conditions, though proper laboratory safety protocols should always be observed. This safety profile makes it attractive for industrial-scale production, as reflected in supplier catalogs listing CAS 924871-45-4 with 98%+ purity.
Future research directions may explore its catalytic applications (e.g., in C-H activation reactions) and supramolecular chemistry potential. The compound's ability to form metal-organic frameworks (MOFs) is currently under investigation, tapping into the booming nanomaterials market. As sustainability becomes paramount, greener synthesis methods using biocatalysts or flow chemistry could further elevate its industrial relevance.
In conclusion, 1-(1H-Tetraazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole exemplifies how strategic molecular design bridges diverse scientific domains. Its dual utility in life sciences and advanced materials positions it as a compound of enduring interest, with ongoing studies likely to uncover additional functionalities. For researchers, staying updated on its latest developments—through platforms like Reaxys or SciFinder—is essential to leverage its full potential.
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